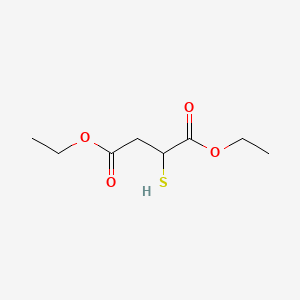Diethyl 2-mercaptosuccinate
CAS No.: 23060-14-2
Cat. No.: VC3934729
Molecular Formula: C8H14O4S
Molecular Weight: 206.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23060-14-2 |
|---|---|
| Molecular Formula | C8H14O4S |
| Molecular Weight | 206.26 g/mol |
| IUPAC Name | diethyl 2-sulfanylbutanedioate |
| Standard InChI | InChI=1S/C8H14O4S/c1-3-11-7(9)5-6(13)8(10)12-4-2/h6,13H,3-5H2,1-2H3 |
| Standard InChI Key | KLXFSKITMRWDPM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(C(=O)OCC)S |
| Canonical SMILES | CCOC(=O)CC(C(=O)OCC)S |
Introduction
Chemical Identity and Structural Features
Diethyl 2-mercaptosuccinate is systematically named diethyl 2-sulfanylbutanedioate, reflecting its two ethyl ester groups and a central thiol moiety. Its structure derives from succinic acid, where one hydroxyl group is replaced by a sulfhydryl (-SH) group, and both carboxylic acid termini are esterified with ethanol . The IUPAC name, diethyl 2-sulfanylbutanedioate, is encoded in its SMILES representation (CCOC(=O)CC(C(=O)OCC)S) and InChIKey (KLXFSKITMRWDPM-UHFFFAOYSA-N) .
The compound’s reactivity stems from its thiol group, which participates in disulfide bond formation, and ester groups, which enable hydrolysis under acidic or basic conditions. Nuclear magnetic resonance (NMR) studies confirm the presence of characteristic proton environments: ethyl ester protons resonate at δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂), while the thiol proton appears as a broad singlet near δ 1.5–2.5 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of diethyl 2-mercaptosuccinate typically involves esterification of mercaptosuccinic acid (thiomalic acid) with ethanol under acidic catalysis. The reaction proceeds as follows:
This method achieves yields exceeding 80% when using excess ethanol and catalytic sulfuric acid. Purification involves distillation under reduced pressure or recrystallization from diethyl ether.
Industrial Manufacturing
Industrial production scales this process using continuous-flow reactors to enhance efficiency. Key parameters include:
-
Temperature: 60–80°C to balance reaction rate and byproduct formation.
-
Catalyst: 0.5–1.0% sulfuric acid or p-toluenesulfonic acid.
-
Solvent: Excess ethanol acts as both reactant and solvent.
Quality control measures emphasize monitoring thiol content (via Ellman’s assay) and ester purity (via gas chromatography) .
Physicochemical Properties
Diethyl 2-mercaptosuccinate exhibits distinct properties due to its bifunctional structure:
| Property | Value/Range |
|---|---|
| Molecular Weight | 206.26 g/mol |
| Boiling Point | 285–290°C (dec.) |
| Solubility | Miscible in ethanol, acetone; sparingly soluble in water |
| pKa (Thiol) | ~10.5 |
| Stability | Oxidizes to disulfide in air; stable under inert gas |
The thiol group’s nucleophilicity enables reactions with electrophiles (e.g., alkyl halides, maleimides), while ester groups undergo hydrolysis to regenerate mercaptosuccinic acid .
Pharmaceutical and Industrial Applications
Drug Delivery Systems
Diethyl 2-mercaptosuccinate serves as a precursor for thiolated polymers, which enhance drug bioavailability. For example, its derivative, cellulose–mercaptosuccinate, demonstrated a 12.5-fold increase in oral bioavailability of enoxaparin in rats by improving mucosal adhesion and tight junction permeability . This polymer’s synthesis involves reacting cellulose with S-acetylmercaptosuccinic anhydride, followed by deprotection to free thiols .
Polymer Chemistry
In polymer synthesis, the compound acts as a crosslinking agent due to its thiol-ene click reactivity. It facilitates the production of hydrogels with tunable mechanical properties, used in wound dressings and controlled-release formulations .
Analytical Chemistry
As a derivatization agent, diethyl 2-mercaptosuccinate modifies surfaces for heavy metal detection. Its thiol group binds selectively to mercury(II) and lead(II), enabling spectrophotometric quantification at ppb levels.
Comparative Analysis with Structural Analogs
Compared to related esters (e.g., diethyl succinate or diethyl dithiodiglycolate), diethyl 2-mercaptosuccinate exhibits:
-
Enhanced Reactivity: Thiol group enables disulfide formation absent in non-sulfur analogs.
-
Improved Solubility: Polar thiol moiety increases water miscibility versus hydrophobic analogs.
-
Broader Applications: Dual functionality supports roles in drug delivery and polymer science .
Recent Advances and Future Directions
Recent studies highlight its utility in oral peptide delivery, where thiolated polymers improve intestinal absorption of macromolecules . Future research may explore:
-
Targeted Cancer Therapies: Conjugating chemotherapeutics to thiolated carriers for tumor-specific release.
-
Environmental Remediation: Functionalized adsorbents for heavy metal sequestration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume